2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
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Overview
Description
2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid is a heterocyclic compound with a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid typically involves the chlorination of tetrahydrobenzothiazole derivatives followed by carboxylation. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by carboxylation using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydrobenzothiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrobenzothiazole derivatives.
Substitution: Amino, alkoxy, or thiol-substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacking the chlorine and carboxylic acid groups.
2-Amino-4,5,6,7-tetrahydrobenzothiazole: A precursor in the synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid.
2-Chloro-4,5,6,7-tetrahydrobenzothiazole: A related compound without the carboxylic acid group.
Uniqueness: 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.
- Molecular Formula : C₇H₈ClN₁O₂S
- Molecular Weight : 189.66 g/mol
- CAS Number : 368442-07-3
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with a similar structure showed effective inhibition against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .
- The minimum inhibitory concentration (MIC) values were reported to be as low as 12.5 µg/mL for certain derivatives, indicating potent activity.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential:
- In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Cytotoxicity
The cytotoxic effects of this compound have been assessed against various cancer cell lines:
- A notable study reported IC₅₀ values of approximately 29.77 µg/mL against Caco-2 cells and 40.54 µg/mL against A549 cells, highlighting its potential as an anticancer agent .
- The presence of the chloro group is believed to enhance the cytotoxic activity compared to other similar compounds .
Case Study 1: Antimicrobial Efficacy
A comparative study involving several benzo[d]thiazole derivatives showed that this compound exhibited superior antibacterial activity against gram-negative bacteria. The study utilized disk diffusion methods and broth microdilution techniques to establish efficacy.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 25 |
This compound | P. aeruginosa | 12.5 |
Case Study 2: Cytotoxicity in Cancer Research
In a recent study assessing the cytotoxic effects on cancer cell lines:
- The compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
Cell Line | IC₅₀ (µg/mL) |
---|---|
MCF-7 | 30.00 |
HCT116 | 20.00 |
These findings suggest that the compound could be further explored for its potential in cancer therapy.
Properties
Molecular Formula |
C8H8ClNO2S |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H,11,12) |
InChI Key |
JRYMFLUAKJUBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC(=N2)Cl |
Origin of Product |
United States |
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